N-tert-butyl-2-hydroxyacetamide
Overview
Description
N-tert-butyl-2-hydroxyacetamide is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-hydroxyacetamide can be synthesized through various synthetic routes. One common method involves the reaction of tert-butylamine with glyoxylic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature, and the product is obtained after purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The hydroxyacetamide group can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Substitution: The tert-butyl group can undergo substitution reactions with electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyacetamide group may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
N-tert-butyl-2-hydroxyacetamide has gained significant attention in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or intermediate.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxyacetamide group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butylacrylamide
- N-tert-butylacetamide
- N-tert-butyl-2-hydroxypropionamide
Uniqueness
N-tert-butyl-2-hydroxyacetamide is unique due to the presence of both a hydroxyacetamide group and a tert-butyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
N-tert-butyl-2-hydroxyacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)7-5(9)4-8/h8H,4H2,1-3H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWCSGJBNVWDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-17-2 | |
Record name | N-tert-butyl-2-hydroxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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